4-3''-O-Diacetyl-2''deoxycytidine
Description
4-3'-O-Diacetyl-2'-deoxycytidine is a chemically modified nucleoside derivative of 2'-deoxycytidine. Its structure features acetyl groups at the N4 position of the cytosine base and the 3'-hydroxyl group of the deoxyribose sugar (Figure 1). The molecular formula is C₁₃H₁₇N₃O₆, with a molecular weight of 311.29 g/mol . This compound is often utilized in research as a protected intermediate for synthesizing oligonucleotides or as a precursor for antimetabolite drugs. Its acetylation enhances stability against enzymatic degradation, making it valuable for probing DNA repair mechanisms or designing prodrugs.
Properties
Molecular Formula |
C13H17N3O6 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
[5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20) |
InChI Key |
URRCDYLSABOZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-3’‘-O-Diacetyl-2’‘deoxycytidine typically involves the acetylation of 2’'-deoxycytidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the reaction mixture at a low temperature to prevent over-acetylation and degradation of the product .
Industrial Production Methods
Industrial production of 4-3’‘-O-Diacetyl-2’'deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-3’‘-O-Diacetyl-2’'deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’'-deoxycytidine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2’'-deoxycytidine.
Oxidation: Oxidized derivatives of 4-3’‘-O-Diacetyl-2’'deoxycytidine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-3’‘-O-Diacetyl-2’'deoxycytidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-3’‘-O-Diacetyl-2’'deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair, leading to cytotoxic effects. The acetyl groups may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Comparison with Similar 2'-Deoxycytidine Derivatives
The following section compares 4-3'-O-Diacetyl-2'-deoxycytidine with structurally and functionally related compounds, focusing on modifications, biological activities, and synthesis strategies.
Structural Modifications and Molecular Properties
Anticancer Activity
- 4-3'-O-Diacetyl-2'-deoxycytidine : Primarily a research tool; acetyl groups may reduce cytotoxicity compared to active metabolites.
- dFdC (Gemcitabine): Inhibits DNA synthesis by incorporating into DNA/RNA and blocking ribonucleotide reductase. Reduces dCTP pools by 97% at 10 µM, with IC₅₀ values in the nanomolar range .
- Ala-54/SOV4 : Retain hypomethylation activity in bladder cancer cells (T24, RT4), extending cell doubling time by 79.8% (similar to 5-aza-2'-deoxycytidine) .
Antiviral Activity
- 3'-Deoxycytidine : Inactive against HCV replication (IC₅₀ >100 µM) due to inefficient phosphorylation .
- SOV4 : Designed to target viral polymerases; activity data pending .
Enzymatic Interactions
Key Research Findings and Contradictions
Metabolic Stability vs. Activity: While acetylation in 4-3'-O-Diacetyl-2'-deoxycytidine improves stability, it may reduce therapeutic efficacy compared to non-acetylated analogs like dFdC, which achieve potent triphosphate formation .
Role of 3'-OH Group : 3'-Deoxycytidine’s inactivity highlights the necessity of the 3'-OH for phosphorylation and antiviral activity, contrasting with dFdC’s 2'-fluoro modifications enabling successful triphosphate accumulation .
Competitive Inhibition : N4-alkylated derivatives (e.g., N4-Ethyl) show competitive inhibition with natural nucleosides, altering enzyme kinetics in DNA synthesis pathways .
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